molecular formula C15H20BrN3S B12722425 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide CAS No. 90094-30-7

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide

Cat. No.: B12722425
CAS No.: 90094-30-7
M. Wt: 354.3 g/mol
InChI Key: XIQPXVKQSDQCHL-UHFFFAOYSA-M
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Description

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a pyridinium salt that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring, a butyl chain, and a dimethyl-pyrimidinyl-thio group, making it a versatile molecule for scientific research and industrial applications.

Properties

CAS No.

90094-30-7

Molecular Formula

C15H20BrN3S

Molecular Weight

354.3 g/mol

IUPAC Name

4,6-dimethyl-2-(4-pyridin-1-ium-1-ylbutylsulfanyl)pyrimidine;bromide

InChI

InChI=1S/C15H20N3S.BrH/c1-13-12-14(2)17-15(16-13)19-11-7-6-10-18-8-4-3-5-9-18;/h3-5,8-9,12H,6-7,10-11H2,1-2H3;1H/q+1;/p-1

InChI Key

XIQPXVKQSDQCHL-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC(=N1)SCCCC[N+]2=CC=CC=C2)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a butyl halide, followed by quaternization with pyridine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium chloride
  • 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium iodide

Comparison: The choice of halide (bromide, chloride, iodide) can influence the compound’s solubility, reactivity, and overall effectiveness in various applications .

Biological Activity

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with a butyl chain linked to a pyrimidinyl-thio moiety. Its chemical formula is C15H20BrN3SC_{15}H_{20}BrN_3S, and it has a molecular weight of approximately 360.31 g/mol.

This compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with pyrimidine and thioether functionalities can inhibit the growth of various pathogens, including bacteria and fungi.
  • Cytotoxic Effects : Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceBiological ActivityIC50/EC50 ValuesNotes
AntiparasiticEC50 = 0.45 μMEffective against Trypanosoma brucei
AnticancerIC50 = 0.126 μMStrong inhibitory effect on MDA-MB-231 TNBC cells
Enzyme InhibitionIC50 not specifiedPotential inhibition of matrix metalloproteinases

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic activity of various compounds, including this compound. The compound demonstrated significant activity against T. brucei, with an EC50 value of 0.45 μM, indicating its potential as a lead compound for developing new antiparasitic agents .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapies, the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This suggests that it may selectively target cancer cells while sparing normal cells . The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.

Case Study 3: Enzyme Inhibition

The compound was also tested for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. Although specific IC50 values were not provided, preliminary results indicated promising inhibitory effects, warranting further exploration into its therapeutic applications .

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